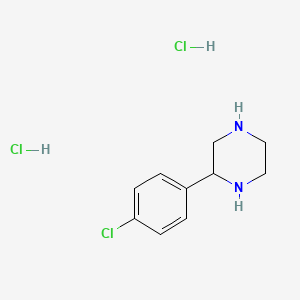

2-(4-Chlorophenyl)piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

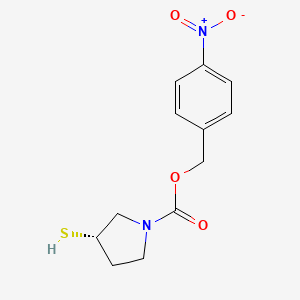

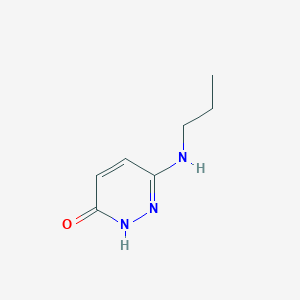

“2-(4-Chlorophenyl)piperazine dihydrochloride” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Molecular Structure Analysis

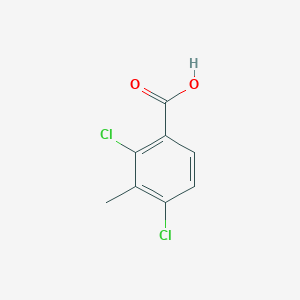

The molecular formula of “2-(4-Chlorophenyl)piperazine dihydrochloride” is C10H15Cl3N2 . The average mass is 269.599 Da and the monoisotopic mass is 268.030090 Da .

Chemical Reactions Analysis

Piperazine derivatives show a wide range of biological and pharmaceutical activity . The synthesis of these derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Applications De Recherche Scientifique

Antihistamine Activity

2-(4-Chlorophenyl)piperazine dihydrochloride is a key metabolite in the synthesis of antihistamines like Cetirizine. Cetirizine, which falls under the piperazine class of antihistamines, is a selective H1 histamine receptor antagonist. It is effective in treating conditions like urticaria and allergic rhinitis, owing to its antihistamine properties (Arlette, 1991).

Impact on Brain Chemistry

Research has shown that the compound can influence brain chemistry. Studies involving rats have revealed that 2-(4-Chlorophenyl)piperazine dihydrochloride causes fluctuations in the concentration of 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine metabolite, in the brain (Fuller Rw & Snoddy Hd, 1977).

Anticancer Properties

Compounds containing piperazine moieties, such as 2-(4-Chlorophenyl)piperazine dihydrochloride, have been investigated for their anticancer activities. Specific derivatives have shown promise as antiproliferative agents in studies conducted on breast cancer cells, indicating potential applications in cancer treatment (Yurttaş et al., 2014).

Serotonin Receptor Interactions

There is evidence suggesting that 2-(4-Chlorophenyl)piperazine dihydrochloride interacts with serotonin receptors. This interaction can lead to various psychological and physiological effects, such as anxiogenic-like effects when infused into specific brain regions like the hippocampus (Whitton & Curzon, 2005).

Pharmacological Effects

The pharmacological profile of 2-(4-Chlorophenyl)piperazine dihydrochloride includes its action as a serotonin receptor agonist. It has been shown to affect serotonin-related processes in the brain, influencing neurochemical concentrations and behaviors influenced by serotonin (Fuller et al., 1981).

Safety And Hazards

Piperazine dihydrochloride can cause skin irritation, eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKKAACZISPRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)piperazine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)